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Compound of Interest |

1-(4-Chloro-3-nitrophenyl)propan-
Compound Name:
1-one
CAS No.: 80093-43-2
\ J

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 4'-Chloro-
3'-nitropropiophenone (IUPAC: 1-(4-chloro-3-nitrophenyl)propan-1-one). As a di-substituted
aromatic ketone, this molecule represents a critical scaffold in the synthesis of heterocyclic
pharmaceutical intermediates, particularly substituted cathinones and bupropion derivatives. Its
utility is defined by the orthogonal reactivity of its three primary functional zones: the
electrophilic carbonyl, the activated halogen (susceptible to SNAr), and the reducible nitro

group.

Structural Anatomy & Electronic Environment
Chemical Identity
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Parameter Detail

IUPAC Name 1-(4-chloro-3-nitrophenyl)propan-1-one

CAS Registry Number 80093-43-2 (General), 6285-05-8 (Precursor)
Molecular Formula C9HBCINO3

Molecular Weight 213.62 g/mol

SMILES CCC(=0)C1=CC(=C(C=C1)CN[O-]

Electronic Configuration & Hammett Effects

The reactivity of the phenyl ring is governed by the cooperative electronic effects of the
substituents.

e Propanoyl Group (C-1): A moderate electron-withdrawing group (EWG) via induction (-I) and
resonance (-R). It deactivates the ring and directs incoming electrophiles to the meta
position.

o Chlorine Atom (C-4): A weak deactivator. It withdraws electrons inductively (-I) but donates
via resonance (+R). In Electrophilic Aromatic Substitution (EAS), the resonance effect
dominates orientation (ortho/para directing), but the inductive effect dominates reactivity
(deactivation).

 Nitro Group (C-3): A strong EWG (-1, -R). Its position ortho to the chlorine atom is critical; it
significantly lowers the energy of the transition state (Meisenheimer complex) during
nucleophilic attack at C-4.

Synthetic Pathways[1][4][5][6]

The synthesis of 4'-Chloro-3'-nitropropiophenone is a sequential process relying on
regioselective Electrophilic Aromatic Substitution (EAS).

Step 1: Friedel-Crafts Acylation

Precursor Synthesis: 4'-Chloropropiophenone is synthesized by reacting chlorobenzene with
propionyl chloride using a Lewis acid catalyst (AICI3).
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e Mechanism: The Lewis acid generates a propionylium ion (electrophile). The chlorine on the
benzene ring directs the acyl group primarily to the para position due to steric hindrance at
the ortho position.

Step 2: Regioselective Nitration

Target Synthesis: Nitration of 4'-chloropropiophenone using fuming nitric acid and sulfuric acid.
e Regiochemistry Logic:

o The Propanoyl group at C-1 directs meta (to C-3).

o The Chlorine at C-4 directs ortho (to C-3).[1]

o Result: Both substituents cooperatively direct the incoming nitronium ion (NO2+) to the C-
3 position, resulting in high regioselectivity for the 3-nitro isomer.

Precursor Synthesis
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Figure 1: Synthetic workflow illustrating the cooperative directing effects leading to the target
molecule.
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Reactivity & Functional Group Transformations[4]

The molecule’s utility lies in its "divergent reactivity," allowing it to serve as a branch point in
complex synthesis.[1]

Nucleophilic Aromatic Substitution (SNAr)

The C-4 chlorine is "activated" by the ortho-nitro and para-carbonyl groups.

o Mechanism: Nucleophiles (amines, alkoxides) attack C-4, forming a resonance-stabilized
Meisenheimer complex where the negative charge is delocalized onto the nitro and carbonyl
oxygens.[1]

o Application: Synthesis of 4-amino or 4-alkoxy derivatives without using palladium catalysis.

Nitro Reduction

The C-3 nitro group can be selectively reduced to an aniline (amine).

o Methods: Catalytic hydrogenation (H2/Pd-C) or dissolved metal reduction (Fe/HCI, Bechamp
conditions).

o Selectivity Note: Care must be taken to avoid reducing the ketone (C=0) to an alcohol;
chemoselective agents (e.g., SnCI2) are often preferred.

Alpha-Halogenation

The alpha-carbon (C-2 of the propyl chain) is enolizable.

o Reaction: Bromination (Br2/AcOH) yields 2-bromo-1-(4-chloro-3-nitrophenyl)propan-1-
one.

 Significance: This is the standard entry point for synthesizing alpha-amino ketones
(cathinone analogs).
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4'-Chloro-3'-nitropropiophenone
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Figure 2: Divergent reactivity profile showing three distinct chemical transformation pathways.

Analytical Characterization

Researchers should expect the following spectral signatures during validation.

Diagnostic Signal
Spectroscopy Feature .
(Approximate)

1685-1695 cm~! (Conjugated

FT-IR Carbonyl (C=0) Stretch
ketone)

1530 cm~1 (Asymmetric) &

Nitro (NO2z) Stretches )
1350 cm~1 (Symmetric)

Distinct 1,3,4-substitution

pattern. H-2 (between Cl and
1H NMR Aromatic Region NO2) appears as a doublet

with small coupling constant

(meta-coupling).

Triplet (~1.2 ppm, -CHs) and

Aliphatic Chain
Quartet (~3.0 ppm, -CHz-).

m/z 213/215 (3:1 ratio due to

Mass Spec Molecular lon )
35CIR7Cl isotopes).
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Safety & Handling Protocols

Hazard Classification:
o Skin/Eye Irritant: The activated halogen and nitro groups make this a potent sensitizer.

o Energetic Potential: Polynitrated by-products (if nitration temperature is uncontrolled) are
explosion hazards.

Protocol:

o Temperature Control: During nitration, maintain temperature <10°C to prevent di-nitration or
oxidative cleavage of the alkyl chain.

» Quenching: Pour reaction mixtures onto ice-water slowly to manage exotherms.

o PPE: Nitrile gloves are insufficient for prolonged contact with nitro-aromatics; double-gloving
or Silver Shield® laminates are recommended for bulk handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Chemical Structure & Functional
Architecture of 4'-Chloro-3'-nitropropiophenone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3024808#chemical-structure-and-
functional-groups-of-4-chloro-3-nitropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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